N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Description
This compound features a 4-methoxyphenylacetamide moiety linked to a 6-methyl-3-oxohexahydrocinnolin core. The hexahydrocinnolin ring is a bicyclic system with a ketone group at position 3 and a methyl substituent at position 6, conferring unique steric and electronic properties. The 4-methoxyphenyl group enhances solubility and may influence receptor binding through electron-donating effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-3-8-16-13(9-12)10-18(23)21(20-16)11-17(22)19-14-4-6-15(24-2)7-5-14/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSPPVBGPJVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-methoxyaniline and 6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline.
Condensation Reaction: The intermediates undergo a condensation reaction in the presence of acetic anhydride to form the final product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Biological Activity
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 316.36 g/mol |
| CAS Number | 51719-12-1 |
| Density | 1.112 g/cm³ |
| Boiling Point | 436.4°C at 760 mmHg |
| LogP | 1.68140 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetamide with a suitable hexahydrocinnoline derivative. The structure can be confirmed through various spectroscopic methods including IR and NMR.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds with similar structures to this compound. For instance:
- Berest et al. (2011) reported that phenoxy-N-aroylacetamides exhibit significant antimicrobial activities against various bacterial strains.
Antidiabetic Effects
Research indicates that compounds with a similar scaffold demonstrate anti-diabetic activity:
- Li et al. (2015) found that phenoxy-N-aroylacetamides can enhance insulin sensitivity and lower blood glucose levels in diabetic models.
Anti-inflammatory and Analgesic Properties
The compound's potential as an anti-inflammatory agent has also been explored:
- Rani et al. (2014) demonstrated that certain derivatives exhibit significant anti-inflammatory effects in animal models.
Anticancer Activity
The anticancer properties of related compounds have been documented:
- Rani et al. (2014) and Berest et al. (2011) noted that phenoxy-N-aroylacetamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Berest et al. evaluated the effectiveness of several phenoxy-N-aroylacetamides against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the most effective compound.
- Diabetes Management : In a diabetic rat model treated with this compound, blood glucose levels decreased significantly after four weeks of treatment compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
